molecular formula C26H22N2O3S B295596 2-{4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-{4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B295596
M. Wt: 442.5 g/mol
InChI Key: CWXRFAWHSAITMQ-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thiazolo-benzimidazole derivative and is known for its unique chemical structure and properties. In

Mechanism of Action

The mechanism of action of 2-{4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and cell cycle arrest. It also exerts its anti-inflammatory and antioxidant effects by suppressing the production of pro-inflammatory cytokines and reactive oxygen species (ROS), respectively.
Biochemical and Physiological Effects
2-{4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress the production of pro-inflammatory cytokines and ROS. It has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its potent antitumor activity. This compound has shown promising results in inhibiting the growth of various cancer cell lines. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-{4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One area of research could focus on improving the solubility of this compound to enhance its bioavailability and efficacy. Another area of research could explore the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, research could investigate the mechanism of action of this compound to gain a better understanding of its biological effects.

Synthesis Methods

The synthesis of 2-{4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of benzimidazole-2-thiol with 4-(3-bromopropoxy)benzaldehyde in the presence of potassium carbonate as a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-{4-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory and antioxidant properties.

properties

Molecular Formula

C26H22N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

(2Z)-2-[[4-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C26H22N2O3S/c1-18-6-4-7-21(16-18)31-15-5-14-30-20-12-10-19(11-13-20)17-24-25(29)28-23-9-3-2-8-22(23)27-26(28)32-24/h2-4,6-13,16-17H,5,14-15H2,1H3/b24-17-

InChI Key

CWXRFAWHSAITMQ-ULJHMMPZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

SMILES

CC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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